molecular formula C15H15N3O2 B2661728 4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone CAS No. 857651-06-0

4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone

Cat. No. B2661728
CAS RN: 857651-06-0
M. Wt: 269.304
InChI Key: SCFKTBHPKNQOBT-UHFFFAOYSA-N
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Description

4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone (CAS# 857651-06-0) is a research chemical . It has a molecular weight of 269.30 and a molecular formula of C15H15N3O2 .


Molecular Structure Analysis

The compound has a complex structure with a cyclohexanone ring substituted with a hydroxy group and a pyrimidinyl-pyridyl group . The canonical SMILES representation is C1CC(CCC1=O)(C2=NC=C(C=C2)C3=NC=CC=N3)O .


Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has a LogP value of 1.86930, suggesting it has some degree of lipophilicity . It has a topological polar surface area of 76, indicating it has some polar character . It has a heavy atom count of 20 .

Scientific Research Applications

Conformational Analysis and Spectroscopy

  • A study by Trager and Huitric (1967) on the conformational analysis of 4-hydroxycyclohexanone oxime by NMR spectroscopy provides insights into the conformational free energy of hydroxyl groups in similar compounds, which is crucial for understanding their chemical behavior and reactivity Trager & Huitric, 1967.

Catalysis and Chemical Synthesis

  • Wang et al. (2011) reported on the highly selective hydrogenation of phenol and derivatives over a Pd@carbon nitride catalyst in aqueous media, demonstrating cyclohexanone as an important intermediate in polyamide manufacture, suggesting the potential role of related cyclohexanone compounds in catalytic processes Wang et al., 2011.

Synthesis of Biologically Active Compounds

  • Srinivas et al. (2008) synthesized novel methylene‐bis‐pyrimidinyl‐spiro‐4‐thiazolidinones as biologically potent agents, indicating the use of cyclohexanone derivatives in creating bioactive molecules Srinivas et al., 2008.

Safety and Hazards

The compound is classified as a warning signal word. The precautionary statements associated with it are P261, P280, P301+P312, P302+P352, P305+P351+P338 . The hazard statements are H302, H315, H319, H335 .

properties

IUPAC Name

4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-12-4-6-15(20,7-5-12)13-3-2-11(10-18-13)14-16-8-1-9-17-14/h1-3,8-10,20H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFKTBHPKNQOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C2=NC=C(C=C2)C3=NC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone

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